5-Octylthiophene-2-carbaldehyde

概要

説明

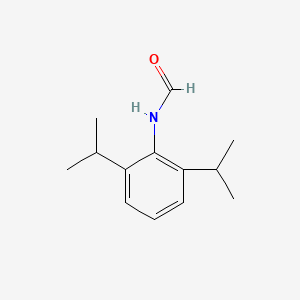

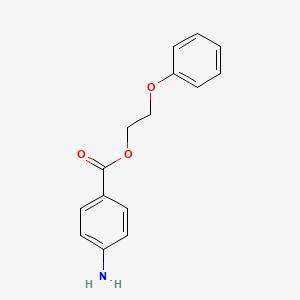

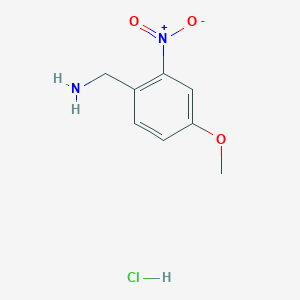

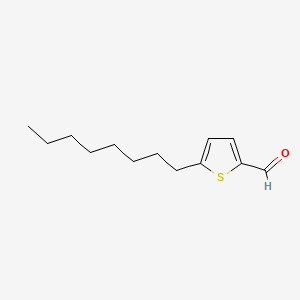

5-Octylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C13H20OS and a molecular weight of 224.36 . It is used in scientific research due to its complex structure, which allows for diverse applications.

Synthesis Analysis

The synthesis of 5-Octylthiophene-2-carbaldehyde involves the reaction of 2-octyl thiophene with anhydrous tetrahydrofuran under an argon atmosphere. The reaction flask is cooled to -78°C and n-butyllithium in n-hexane solution is added. After 1.5 hours, 1-formyl piperidine is added and the reaction is allowed to continue at room temperature overnight .Molecular Structure Analysis

The InChI code for 5-Octylthiophene-2-carbaldehyde is1S/C13H20OS/c1-2-3-4-5-6-7-8-12-9-10-13(11-14)15-12/h9-11H,2-8H2,1H3 .

科学的研究の応用

Organic Semiconductors

Thiophene derivatives, including 5-Octylthiophene-2-carbaldehyde, play a significant role in the development of organic semiconductors . These compounds are used in the fabrication of devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors

In industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors . They help protect metal surfaces from corrosion, which is crucial in many industries, including oil and gas, water treatment, and manufacturing .

Biological Activity

Thiophene-based analogs, such as 5-Octylthiophene-2-carbaldehyde, are of interest to scientists as potential biologically active compounds . They are used by medicinal chemists to develop advanced compounds with a variety of biological effects .

Anticancer Properties

Molecules with the thiophene ring system, including 5-Octylthiophene-2-carbaldehyde, exhibit many pharmacological properties, including anticancer properties . They are being studied for their potential use in cancer treatment .

Anti-inflammatory Properties

Thiophene derivatives also show anti-inflammatory properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Antimicrobial Properties

Thiophene derivatives are also known for their antimicrobial properties . They are being researched for their potential use in treating various bacterial and fungal infections .

Antihypertensive Properties

Thiophene derivatives exhibit antihypertensive properties . They are being studied for their potential use in managing high blood pressure .

Anti-atherosclerotic Properties

Thiophene derivatives, including 5-Octylthiophene-2-carbaldehyde, also show anti-atherosclerotic properties . They are being researched for their potential use in preventing or treating atherosclerosis, a disease in which plaque builds up inside the arteries .

Safety and Hazards

5-Octylthiophene-2-carbaldehyde is classified as a warning substance. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338), and more .

作用機序

Target of Action

5-Octylthiophene-2-carbaldehyde is primarily used in the synthesis of conjugated polymers for electronic and optoelectronic applications . The compound’s primary targets are therefore the molecular structures that make up these polymers.

Mode of Action

The compound interacts with its targets through a process known as polycondensation , a type of polymerization . In this process, 5-Octylthiophene-2-carbaldehyde reacts with other monomers to form a polymer, releasing a small molecule such as water or methanol in the process .

Biochemical Pathways

It is known that the compound plays a role in the synthesis ofthiophene-based conjugated polymers , which have exceptional optical and conductive properties .

Result of Action

The primary result of 5-Octylthiophene-2-carbaldehyde’s action is the formation of thiophene-based conjugated polymers . These polymers have a variety of applications in electronics, including use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

特性

IUPAC Name |

5-octylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20OS/c1-2-3-4-5-6-7-8-12-9-10-13(11-14)15-12/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLATYPSOIBJDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549558 | |

| Record name | 5-Octylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Octylthiophene-2-carbaldehyde | |

CAS RN |

73792-02-6 | |

| Record name | 5-Octylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。